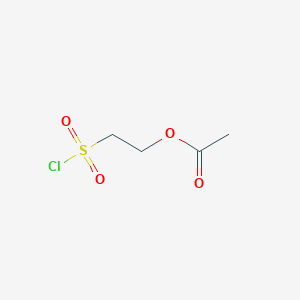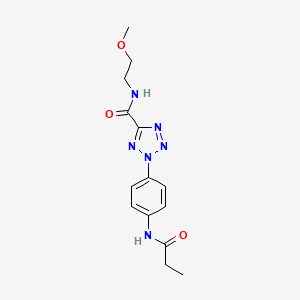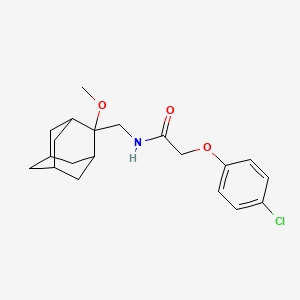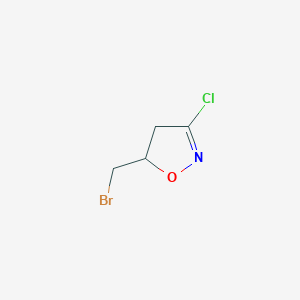![molecular formula C21H27N3O B2457842 N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-63-0](/img/structure/B2457842.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide” is a compound with the molecular formula C21H25N3O2 . It is available from several suppliers for scientific research needs .
Molecular Structure Analysis
The molecular weight of “this compound” is 351.45 . The SMILES representation of the molecule is CCCC(=O)Nc1ccc(cc1)N1CCN(CC1)C(=O)c1ccccc1 .Physical And Chemical Properties Analysis
The solubility of “this compound” in DMSO is unknown . More detailed physical and chemical properties are not available in the sources I found.作用機序
Target of Action
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is a type of phenylpiperazine . Phenylpiperazines are known to interact with various targets in the body, including neurotransmitter receptors and transporters.
Mode of Action
Phenylpiperazines often act as ligands for neurotransmitter receptors, modulating their activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Phenylpiperazines can influence various pathways depending on their specific targets. For instance, if they target neurotransmitter receptors, they could affect signal transduction pathways in neurons .
Result of Action
Phenylpiperazines often have neurological effects due to their interaction with neurotransmitter receptors .
実験室実験の利点と制限
One of the main advantages of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide for lab experiments is its selectivity for PDE4D. This allows researchers to target a specific enzyme pathway without affecting other pathways in the brain. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide. These include:
- Further preclinical studies to better understand the mechanism of action of this compound and its effects on synaptic plasticity and memory formation.
- Clinical trials to test the safety and efficacy of this compound in humans with Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders.
- Development of more soluble forms of this compound to improve its administration in experimental settings.
- Investigation of the potential of this compound for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
合成法
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide involves a multi-step process that begins with the reaction between 4-benzylpiperazine and 4-nitrobenzaldehyde to produce 4-(4-benzylpiperazin-1-yl)benzaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with 4-bromobutanoyl chloride to produce the final product, this compound.
科学的研究の応用
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide has been extensively studied in preclinical models of various neurological disorders. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In Fragile X syndrome models, this compound has been shown to improve synaptic plasticity and reduce behavioral symptoms. In autism spectrum disorder models, this compound has been shown to improve social behavior and reduce repetitive behaviors.
特性
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-6-21(25)22-19-9-11-20(12-10-19)24-15-13-23(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLNVPUXXPKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2457762.png)

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate](/img/structure/B2457770.png)


![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

